2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid
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Description
Synthesis Analysis
The synthesis of compounds related to 2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid involves multiple steps, including reactions that form the benzodioxin subunit. Vazquez, Rosell, and Pujol (1996) described the synthesis of carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit, demonstrating comparable potency to known anti-inflammatory drugs in specific assays (Vazquez, Rosell, & Pujol, 1996). Additionally, practical approaches to synthesizing related carboxylic acid derivatives, like 2,3-Dimethoxy-6-Methyl-1,4-Benzoquinone-5-Carboxylic Acid, have been reported, highlighting methods starting from precursor compounds through a sequence of reactions for high yield (Fan, Chen, Gao, & Gao, 2014).
Molecular Structure Analysis
The molecular structure of related compounds, such as the 6-carboxylic acid derivative of 2,4-bis(trichloromethyl)-1,3-benzdioxin, has been studied to understand their conformation and bonding. Irving and Irving (1987) provided detailed insights into the crystal structures, revealing hydrogen-bonded dimers and the conformation of the benzodioxin fragment, which is crucial for understanding the behavior of these molecules (Irving & Irving, 1987).
Chemical Reactions and Properties
Chemical reactions involving 2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid derivatives, such as Diels-Alder reactions, are significant for the synthesis of complex organic molecules. Ruiz et al. (1992) discussed the cycloaddition of 2,3-dihydro-2,3-dimethylene-1,4-benzodioxin with dienophiles, illustrating the compound's reactivity and potential as an intermediate in organic synthesis (Ruiz, Pujol, Guillaumet, & Coudert, 1992).
Physical Properties Analysis
Analyzing the physical properties of 2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid and its derivatives involves understanding their crystalline structure, melting points, and solubility. The crystallographic analysis conducted by Soriano-Garcia et al. (1993) on benzocyclooctene carboxylic acid, a related compound, highlights the significance of hydrogen bonding in determining the compound's physical state and stability (Soriano-Garcia, Iribe, Covarrubias, Cantú, & Maldonado, 1993).
Chemical Properties Analysis
The chemical properties of 2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid derivatives, including their reactivity, stability under various conditions, and interaction with other chemical entities, are fundamental for their application in synthesis and other chemical processes. Studies like those by Zabadal et al. (2001), discussing the photorelease of carboxylic acids from 2,5-dimethylphenacyl esters, provide valuable insights into the reactive capabilities and potential utility of these compounds in organic synthesis and biochemistry (Zabadal, Pelliccioli, Klán, & Wirz, 2001).
Scientific Research Applications
Biologically Active Compounds from Plants
Carboxylic acids derived from plants, including 2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid, have been studied for their biological activities. Research has shown that these compounds exhibit significant antioxidant, antimicrobial, and cytotoxic activities. The structure of these acids, including the presence of hydroxyl groups and carboxyl groups, plays a crucial role in their bioactivity, impacting their antioxidant capacity and their interaction with microbial cells and cancer cells. The review by Godlewska-Żyłkiewicz et al. (2020) highlights the importance of structural differences among selected carboxylic acids in determining their biological effects, with specific emphasis on antioxidant and antimicrobial properties, as well as their potential anti-cancer activities Godlewska-Żyłkiewicz et al., 2020.
Liquid-Liquid Extraction of Carboxylic Acids
The extraction of carboxylic acids from aqueous solutions is a critical process in the production of bio-based plastics. Sprakel and Schuur (2019) reviewed solvent developments for the liquid-liquid extraction (LLX) of carboxylic acids, focusing on the efficiency of different solvents, including ionic liquids and traditional amines, in the recovery of these acids from diluted streams. This work is pivotal for the sustainable production of organic acids and highlights the ongoing innovations in solvent technologies to improve the economic feasibility of extracting carboxylic acids like 2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid Sprakel & Schuur, 2019.
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, due to their structural properties, can inhibit microbial growth at concentrations lower than those required for effective industrial applications. Jarboe et al. (2013) reviewed the effects of carboxylic acids on engineered microbes like Escherichia coli and Saccharomyces cerevisiae, used in the fermentative production of biofuels and chemicals. The study discusses strategies to engineer microbial strains for enhanced tolerance to the inhibitory effects of carboxylic acids, which is crucial for improving the yields of fermentative processes Jarboe, Royce, & Liu, 2013.
properties
IUPAC Name |
2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-11(2)14-6-8-5-7(10(12)13)3-4-9(8)15-11/h3-5H,6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGJUTYHUIUXNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid |
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